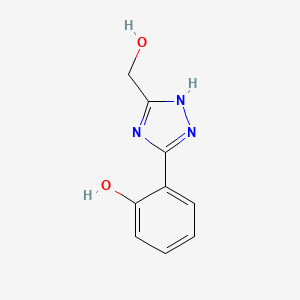
2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial Activity
Research on derivatives closely related to 2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol has demonstrated significant antimicrobial properties. For instance, a study involving the synthesis of novel derivatives incorporating the triazole moiety showed notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli (Shaikh et al., 2014). Similarly, metal-based triazole compounds were synthesized and exhibited enhanced biological activities upon coordination with metal ions, displaying antioxidant, enzyme inhibition, and antimicrobial properties (Sumrra et al., 2018).
Fluorescent Probes and Photophysical Properties
The compound and its analogs have been explored for their potential in fluorescence-based applications. A study on the synthesis and fluorescence properties of a Zn^2+ fluorescent probe highlighted the compound's ability to coordinate with Zn^2+, resulting in strong fluorescence, thereby indicating its potential as a selective fluorescent sensor (Zheng Wen-yao, 2012). Another research effort focused on the development of blue-emitting fluorophores, demonstrating the photophysical properties of triazole derivatives that emit in the blue and green regions, suggesting their application in material sciences for fluorescent labeling and imaging (Padalkar et al., 2015).
Novel Chemical Structures and Applications
The exploration of novel chemical structures featuring the triazole ring has led to significant findings. One study described the formation of N-heterocyclic carbenes from 2-(imidazolium-1-yl)phenolates, revealing new cyclic boron adducts and palladium complexes, which expands the understanding of N-heterocyclic carbene chemistry and its potential applications in catalysis and material science (Liu et al., 2016).
特性
IUPAC Name |
2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-5-8-10-9(12-11-8)6-3-1-2-4-7(6)14/h1-4,13-14H,5H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXBLEUGWKFKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

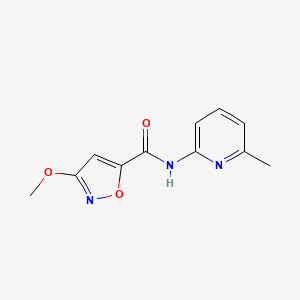
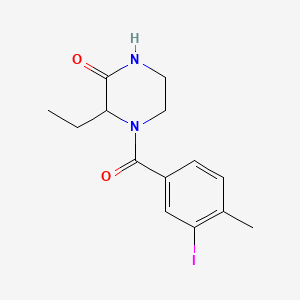
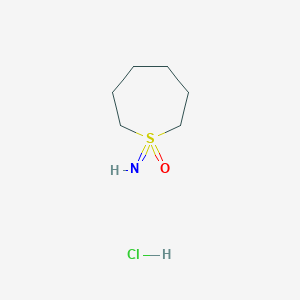
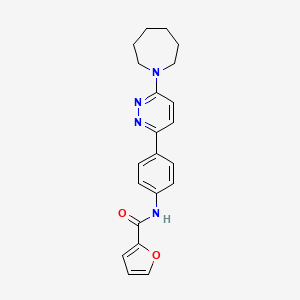
![N-(3,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2728254.png)
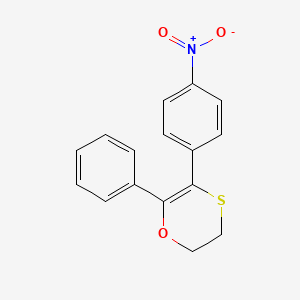
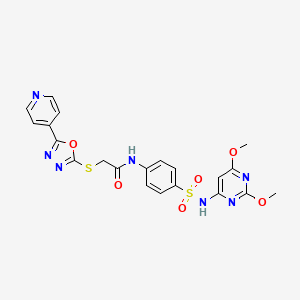
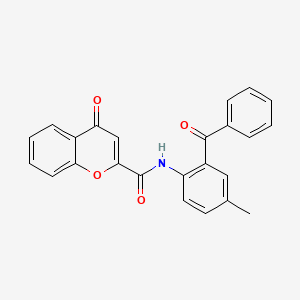
![8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2728258.png)
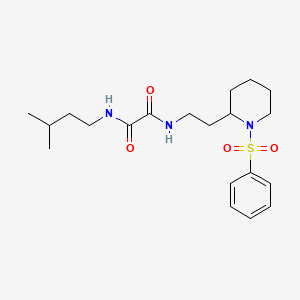
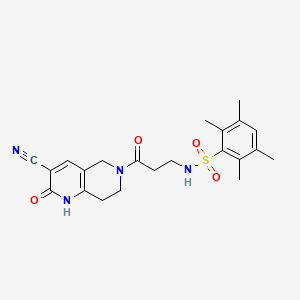
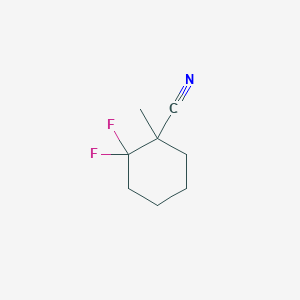
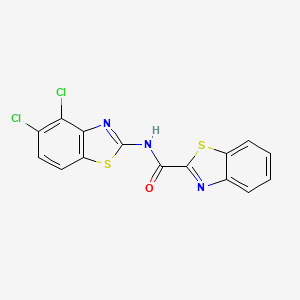
![5-({[3-(carboxymethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2728269.png)